(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
Brand Name:
Vulcanchem
CAS No.:
143589-97-3
VCID:
VC0024308
InChI:
InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
SMILES:
COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula:
C19H19NO4
Molecular Weight:
325.4 g/mol
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone
CAS No.: 143589-97-3
Reference Standards
VCID: VC0024308
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
CAS No. | 143589-97-3 |
---|---|
Product Name | (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone |
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1 |
Standard InChIKey | TZQSEGYIJAOXAW-INIZCTEOSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES | COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Synonyms | (4S)-3-[2-(4-Methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone; _x000B_(S)-3-[(4-methoxyphenyl)acetyl]-4-(phenylmethyl)-2-oxazolidinone;_x000B_3-[1-Oxo-2-(4-methoxyphenyl)ethyl]-4(S)-(phenylmethyl)-2-oxazolidinone |
PubChem Compound | 10758405 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume